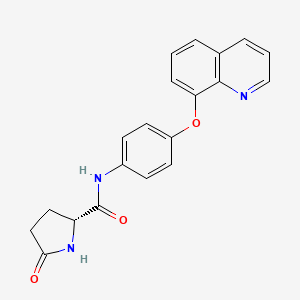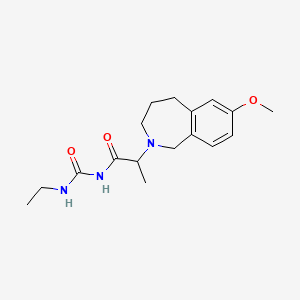
(2R)-5-oxo-N-(4-quinolin-8-yloxyphenyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-5-oxo-N-(4-quinolin-8-yloxyphenyl)pyrrolidine-2-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Q-VD-OPh, and it is a potent and selective inhibitor of caspase-3, -8, and -9. Caspases are a family of proteases that play a crucial role in programmed cell death or apoptosis. Therefore, Q-VD-OPh has become an essential tool for researchers studying apoptosis and related processes.
作用机制
Q-VD-OPh is a potent and selective inhibitor of caspase-3, -8, and -9. It acts by binding to the active site of these enzymes, thereby preventing their activation and subsequent cleavage of downstream substrates. Q-VD-OPh is also a competitive inhibitor of caspases, meaning that it competes with other substrates for binding to the active site.
Biochemical and Physiological Effects:
Q-VD-OPh has been shown to inhibit apoptosis in various cell types, including cancer cells, neurons, and immune cells. The compound has also been shown to reduce inflammation and improve tissue damage in animal models of disease. Additionally, Q-VD-OPh has been shown to enhance the survival of cells in culture and improve the efficiency of transfection and gene delivery.
实验室实验的优点和局限性
One of the main advantages of using Q-VD-OPh in lab experiments is its potency and selectivity. The compound can effectively inhibit caspases at low concentrations, making it an ideal tool for studying apoptosis and related processes. However, one limitation of Q-VD-OPh is its potential for off-target effects. The compound has been shown to inhibit other proteases and enzymes at high concentrations, which could lead to unintended effects.
未来方向
There are several potential future directions for research involving Q-VD-OPh. One area of interest is the development of new and improved caspase inhibitors with higher potency and selectivity. Researchers are also investigating the potential of Q-VD-OPh as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, Q-VD-OPh could be used to study the mechanisms of action of other drugs and compounds that induce apoptosis. Finally, researchers are exploring the potential of Q-VD-OPh as a tool for improving the efficiency of gene delivery and gene editing techniques.
合成方法
The synthesis of Q-VD-OPh involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-quinolinecarboxylic acid, which is then reacted with 8-hydroxyquinoline in the presence of a coupling agent. The resulting product is then reacted with (2R)-amino-5-oxopyrrolidine-2-carboxylic acid to form Q-VD-OPh. The overall yield of this process is approximately 20%.
科学研究应用
Q-VD-OPh has become an essential tool for researchers studying apoptosis and related processes. The compound has been used to investigate the role of caspases in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Q-VD-OPh has also been used to study the mechanisms of action of other drugs and compounds that induce apoptosis.
属性
IUPAC Name |
(2R)-5-oxo-N-(4-quinolin-8-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-18-11-10-16(23-18)20(25)22-14-6-8-15(9-7-14)26-17-5-1-3-13-4-2-12-21-19(13)17/h1-9,12,16H,10-11H2,(H,22,25)(H,23,24)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEVZFLKDRZGKQ-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)NC2=CC=C(C=C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-5-oxo-N-(4-quinolin-8-yloxyphenyl)pyrrolidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-[[[3-(2-Amino-2-oxoethoxy)phenyl]methyl-(3-chloro-2-pyrazol-1-ylpropyl)amino]methyl]phenoxy]acetamide](/img/structure/B7573209.png)
![4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7573223.png)
![N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B7573229.png)
![5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7573235.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573242.png)
![1-benzyl-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)pyridin-2-one](/img/structure/B7573243.png)
![N-(5-chloropyridin-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propanamide](/img/structure/B7573249.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B7573251.png)

![5-chloro-N,N-dimethyl-6-[(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]pyridine-3-carboxamide](/img/structure/B7573268.png)


![2-[4-[(1-ethylimidazol-2-yl)methyl]-3-methylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7573294.png)